Methyl 2-Hydroxy-3-(6-quinolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate is a compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-(quinolin-6-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate ester precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with a ketone under basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of quinoline-2,3-diol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(quinolin-6-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylate: Used in the synthesis of various pharmaceuticals
Uniqueness
Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester and hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-4-5-11-10(7-9)3-2-6-14-11/h2-7,12,15H,8H2,1H3 |
InChI Key |
LCJJPTABGXYWBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.